4-Benzoylmorpholin-3-one
Overview
Description
4-Benzoylmorpholin-3-one is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is a derivative of morpholine, featuring a benzoyl group attached to the nitrogen atom and a ketone group at the third position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylmorpholin-3-one typically involves the reaction of morpholine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The general reaction scheme is as follows:
Reaction of Morpholine with Benzoyl Chloride: Morpholine reacts with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzoylmorpholine.
Cyclization: The intermediate N-benzoylmorpholine undergoes cyclization under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms, such as 4-hydroxymorpholin-3-one.
Substitution: Various substituted morpholin-3-one derivatives depending on the reagents used.
Scientific Research Applications
4-Benzoylmorpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of 4-Benzoylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the morpholine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-3-one: A structurally similar compound without the benzoyl group.
N-Benzoylmorpholine: An intermediate in the synthesis of 4-Benzoylmorpholin-3-one.
Rivaroxaban: A pharmaceutical compound with a similar morpholine core structure used as an anticoagulant.
Uniqueness
This compound is unique due to the presence of both a benzoyl group and a ketone group on the morpholine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-benzoylmorpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUXZIPJQNDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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